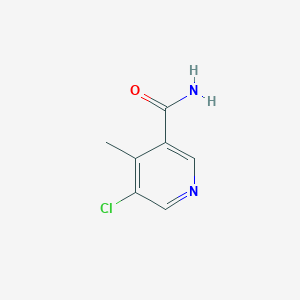
3-Pyridinecarboxamide, 5-chloro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 5-chloro-4-methyl- is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- typically involves the chlorination of 4-methylpyridine followed by the introduction of a carboxamide group. One common method involves the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to form 5-chloro-4-methylpyridine. This intermediate is then reacted with ammonia or an amine to introduce the carboxamide group, resulting in the formation of 3-Pyridinecarboxamide, 5-chloro-4-methyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 3-Pyridinecarboxamide, 5-chloro-4-methyl-.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 5-chloro-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, 5-chloro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 5-chloro-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptor binding, it can mimic or block the action of natural ligands, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group in the 4-position.
Nicotinamide: Pyridine-3-carboxamide, another isomer with the carboxamide group in the 3-position.
Uniqueness
3-Pyridinecarboxamide, 5-chloro-4-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This structural feature can influence its reactivity and binding properties, making it distinct from other pyridinecarboxamide derivatives.
Properties
CAS No. |
890092-55-4 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
5-chloro-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
ZHMNRIYYPPJAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















